2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide
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Overview
Description
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide is a synthetic organic compound that belongs to the class of aminopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-chloro-5-methoxypyrimidine and isopropylamine.
Reaction Conditions: The initial step involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-methoxypyrimidine with isopropylamine under basic conditions, typically using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide.
Coupling Reaction: The resulting intermediate is then coupled with 4-aminobenzamide using a palladium-catalyzed Buchwald-Hartwig amination reaction. This step requires a palladium catalyst, a suitable ligand, and a base such as cesium carbonate in a solvent like toluene or dioxane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for the treatment of cancers, particularly non-small cell lung cancer.
Biological Research: Used in studies to understand the signaling pathways involved in cell proliferation and apoptosis.
Chemical Biology: Employed as a tool compound to investigate the role of specific kinases in various biological processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific kinases involved in cell signaling pathways. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling molecules. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide
- 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide
Uniqueness
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain kinases. This makes it a valuable compound for targeted cancer therapy research .
Properties
Molecular Formula |
C15H17ClN4O2 |
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Molecular Weight |
320.77 g/mol |
IUPAC Name |
2-[(2-chloro-5-methoxypyrimidin-4-yl)amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C15H17ClN4O2/c1-9(2)18-14(21)10-6-4-5-7-11(10)19-13-12(22-3)8-17-15(16)20-13/h4-9H,1-3H3,(H,18,21)(H,17,19,20) |
InChI Key |
DXFWDOMNRDFJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC2=NC(=NC=C2OC)Cl |
Origin of Product |
United States |
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